1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol
Overview
Description
The compound “1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol” is a complex organic molecule that contains several distinct functional groups, including a benzofuran, a phenyl group, an isoxazole, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran, phenyl, isoxazole, and piperidine rings would all contribute to the three-dimensional structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzofuran and isoxazole rings might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group on the piperidine ring might increase its solubility in polar solvents .
Scientific Research Applications
Metabolism and Pharmacokinetics
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist with a structurally related benzofuran component, in humans revealed extensive metabolism with principal elimination via feces. This research underscores the importance of understanding the metabolic pathways of compounds with benzofuran elements for their development as therapeutic agents (Renzulli et al., 2011).
Antibacterial and Biofilm Inhibitory Activities
Another study focused on novel bis(pyrazole-benzofuran) hybrids linked via piperazine, demonstrating potent antibacterial efficacies and biofilm inhibition activities. This indicates the potential for benzofuran derivatives in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Anti-inflammatory and Antibacterial Agents
Research into novel series of 2,3-dihydropyrazoles and thiazoles integrated with benzofuran moieties showed significant anti-inflammatory and antibacterial properties. These findings suggest the therapeutic potential of benzofuran derivatives in treating inflammatory diseases and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).
Enzyme Inhibition for Antidepressant Development
An investigation into the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighted the role of specific enzymes in metabolizing compounds with piperidine and benzofuran elements. This insight is crucial for the development of new antidepressants with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).
Sigma Receptor Ligands for Neurological Disorders
Studies on spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], revealed their high affinity for sigma(1) receptors, suggesting their potential use in treating neurological disorders and pain management (Maier & Wünsch, 2002).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. One study identified similar benzofuran-phenylmethanone compounds as inhibitors of SIRT1, a NAD(+)-dependent deacetylase .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-24(16-20-15-22(25-29-20)18-6-2-1-3-7-18)10-12-26(13-11-24)17-21-14-19-8-4-5-9-23(19)28-21/h1-9,14-15,27H,10-13,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERBDBWEOYRNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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